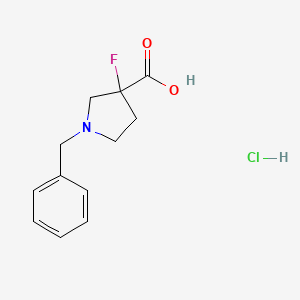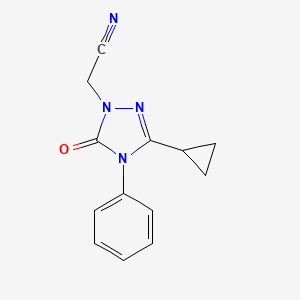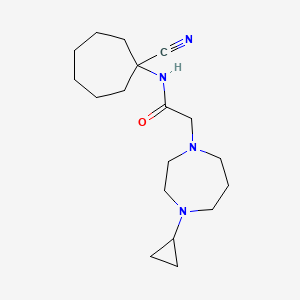![molecular formula C17H19N5O2 B2830618 3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione CAS No. 876886-14-5](/img/structure/B2830618.png)
3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione, also known as MPA, is a synthetic compound with potential applications in scientific research. MPA belongs to the class of purine analogs, which have been widely studied for their potential therapeutic properties.
Scientific Research Applications
Analytical Method Development
A case of prescription negligence involving Purinethol (6-mercaptopurine) instead of propylthiouracil led to the development of a gas chromatographic method for determining 6-mercaptopurine in biological tissues. This method involved extraction, back-extraction, quantitation by gas chromatography, and identification by gas chromatography/mass spectrometry, demonstrating its utility in forensic sciences (Lin, Stein, & Schaffer, 1982).
Purine Metabolism in Urolithiasis
A study aimed to measure the content of methylated purines in uric acid stones, revealing that urinary purines can co-precipitate in samples supersaturated with uric acid and appear as admixtures in urinary stones. This finding suggests the potential role of purines in stones representing a substitutional solid solution with uric acid as solvent and may implicate methylxanthines, common in diet and drugs, in the pathogenesis of urolithiasis (Safranow & Machoy, 2005).
Drug Interaction Studies
Aminophylline and salbutamol, often used as bronchodilators in COPD and asthma, have potential interactions that can lead to severe outcomes like extreme tachycardia. This case report emphasizes the need for careful monitoring and therapeutic drug monitoring to identify and minimize such interactions, highlighting the drug's arrhythmogenic potential (Meena, 2019).
Bronchodilator and Antiallergic Effects
(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione, an investigational drug, has shown promise as a bronchodilator and antiallergic compound. In a double-blind, placebo-controlled study, it effectively blocked exercise-induced reduction in FEV1 and improved asthma disability scores in adult asthmatics, demonstrating its therapeutic potential with fewer side effects compared to theophylline (Cho et al., 1981).
Properties
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-9-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-8-6-5-7-11(12)2/h4-8H,1,9-10H2,2-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIILERVGWGLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2,2-Difluoroethyl)cyclobutyl]methanamine](/img/structure/B2830535.png)
![7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830536.png)

![3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2830540.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830541.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2830543.png)
![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)
![N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2830545.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830551.png)





